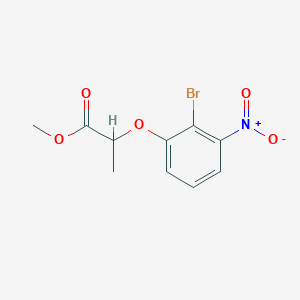
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Attachment of the Butanoic Acid Moiety: This step involves the alkylation of the piperidine ring with a butanoic acid derivative, often using a strong base like sodium hydride to deprotonate the piperidine nitrogen, followed by reaction with a butanoic acid halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control would be crucial for maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the butanoic acid moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Applications De Recherche Scientifique
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis:
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid depends on its specific application:
In Medicinal Chemistry: The compound may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active piperidine derivative. This active form can interact with specific molecular targets, such as neurotransmitter receptors or enzymes.
In Organic Synthesis: The compound acts as a versatile intermediate, where its functional groups can be selectively modified to achieve the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid: Similar structure but with a different substitution pattern on the piperidine ring.
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Another isomer with the tert-butoxycarbonyl group at a different position.
1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)propanoic acid: Similar compound with a propanoic acid moiety instead of butanoic acid.
Uniqueness
2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)butanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the tert-butoxycarbonyl group provides stability and protection during synthetic transformations, making it a valuable intermediate in complex organic synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C15H27NO4 |
|---|---|
Poids moléculaire |
285.38 g/mol |
Nom IUPAC |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]butanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-12(13(17)18)9-11-7-6-8-16(10-11)14(19)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,17,18) |
Clé InChI |
XMZLYQHZCAPPFR-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC1CCCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




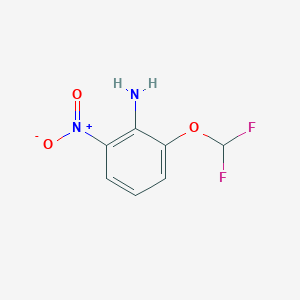


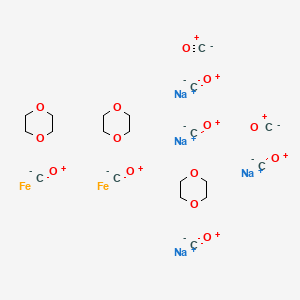
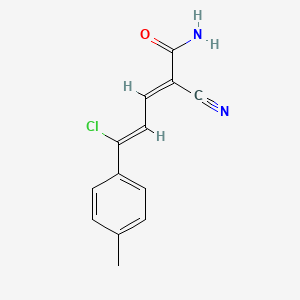
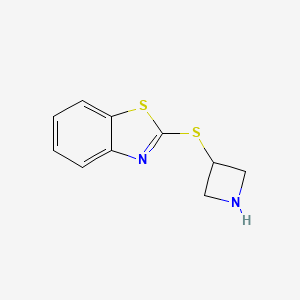
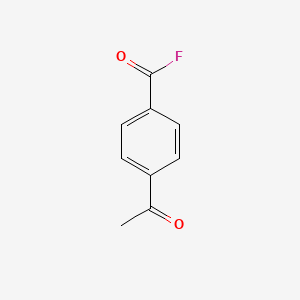



![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)
